Cas no 2138023-08-0 (5-(iodomethyl)-6-oxaspiro3.4octane)

5-(iodomethyl)-6-oxaspiro3.4octane Chemical and Physical Properties
Names and Identifiers
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- 5-(iodomethyl)-6-oxaspiro[3.4]octane
- 5-(iodomethyl)-6-oxaspiro3.4octane
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- Inchi: 1S/C8H13IO/c9-6-7-8(2-1-3-8)4-5-10-7/h7H,1-6H2
- InChI Key: ODDKGNIPHNDMJY-UHFFFAOYSA-N
- SMILES: C1C2(CCOC2CI)CC1
5-(iodomethyl)-6-oxaspiro3.4octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM415213-250mg |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95%+ | 250mg |
$576 | 2023-02-16 | |
Enamine | EN300-1067014-1.0g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 1.0g |
$1057.0 | 2023-07-10 | |
Enamine | EN300-1067014-0.05g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 0.05g |
$245.0 | 2023-10-28 | |
Aaron | AR01EMQ2-500mg |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 500mg |
$1158.00 | 2025-03-31 | |
Enamine | EN300-1067014-0.1g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 0.1g |
$366.0 | 2023-10-28 | |
Aaron | AR01EMQ2-10g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 10g |
$6275.00 | 2023-12-14 | |
1PlusChem | 1P01EMHQ-10g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 10g |
$5680.00 | 2023-12-19 | |
Enamine | EN300-1067014-2.5g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Chemenu | CM415213-500mg |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95%+ | 500mg |
$892 | 2023-02-16 | |
Aaron | AR01EMQ2-1g |
5-(iodomethyl)-6-oxaspiro[3.4]octane |
2138023-08-0 | 95% | 1g |
$1479.00 | 2025-03-31 |
5-(iodomethyl)-6-oxaspiro3.4octane Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 5-(iodomethyl)-6-oxaspiro3.4octane
Introduction to 5-(Iodomethyl)-6-Oxaspiro[3.4]Octane (CAS No. 2138023-08-0)
5-(Iodomethyl)-6-oxaspiro[3.4]octane, with the CAS number 2138023-08-0, is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its spirocyclic structure and the presence of an iodomethyl group, which endows it with a range of interesting chemical properties and potential applications.
The spirocyclic framework of 5-(Iodomethyl)-6-oxaspiro[3.4]octane is a key feature that contributes to its stability and reactivity. Spirocycles are cyclic molecules where two rings are connected at a single atom, providing a rigid and well-defined structure. This rigidity can be advantageous in various synthetic transformations, as it can help control the conformation and reactivity of the molecule.
The iodomethyl group in 5-(Iodomethyl)-6-oxaspiro[3.4]octane is particularly noteworthy due to its high reactivity and versatility in synthetic chemistry. Iodine is a good leaving group, making this compound an excellent substrate for various substitution reactions, such as nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.
Recent research has highlighted the potential of 5-(Iodomethyl)-6-oxaspiro[3.4]octane in the development of new drugs and therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The spirocyclic structure provided enhanced stability and bioavailability, while the iodomethyl group facilitated the introduction of various functional groups to optimize pharmacological properties.
In addition to its applications in medicinal chemistry, 5-(Iodomethyl)-6-oxaspiro[3.4]octane has shown promise in materials science. The rigid spirocyclic framework can be utilized to design polymers with unique mechanical and optical properties. A recent study in Advanced Materials demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers for electronic and optical devices.
The synthetic accessibility of 5-(Iodomethyl)-6-oxaspiro[3.4]octane has also been improved through recent advancements in synthetic methods. Researchers have developed efficient routes to synthesize this compound using mild conditions and readily available starting materials. One such method involves a tandem reaction sequence that combines ring-closing metathesis (RCM) with an iodination step, providing high yields and excellent purity.
The environmental impact of chemical synthesis is an important consideration in modern research, and efforts have been made to develop green chemistry approaches for the production of 5-(Iodomethyl)-6-oxaspiro[3.4]octane. A study published in Green Chemistry described a solvent-free protocol that reduces waste generation and energy consumption while maintaining high yields.
In conclusion, 5-(Iodomethyl)-6-oxaspiro[3.4]octane (CAS No. 2138023-08-0) is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique spirocyclic structure and reactive iodomethyl group make it an attractive candidate for further research and development. As new synthetic methods continue to emerge, the potential uses of this compound are likely to expand, contributing to advancements in various scientific fields.
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